5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a diazinane core (a six-membered ring with two nitrogen atoms) substituted with a sulfanylidene (C=S) group at position 2 and a 4-chlorophenylaminomethylidene moiety at position 3. This structure confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes involved in collagen synthesis and microbial metabolism . Its synthesis typically involves condensation reactions between 3-aminorhodanine derivatives and 4-chloroaniline under reflux conditions in polar protic solvents like hydrous isopropyl alcohol, yielding moderate to high purity .
Properties
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALVZMCWIATKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416753 | |
| Record name | F3220-0494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5240-66-4 | |
| Record name | F3220-0494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of 4-chloroaniline with a diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Pyridin-2-yl analogues exhibit stronger antimicrobial activity due to increased π-π stacking with microbial enzymes, while morpholinyl derivatives show broader pharmacokinetic profiles .
- Fluorine Substitution : The 5-fluoro-2-methylphenyl analogue demonstrates higher metabolic stability but reduced solubility compared to the target compound .
Key Findings :
- The target compound’s moderate antioxidant activity stems from its 4-chlorophenyl group, which is less electron-donating than the 4-cyanophenyl or trifluoromethylphenyl groups in other analogues .
- Its antifibrotic activity (IC₅₀ = 12.5 µM) outperforms pyridin-2-yl and morpholinyl derivatives, likely due to optimized steric compatibility with collagen prolyl 4-hydroxylases .
Optimization Insights :
- Polar protic solvents (e.g., isopropyl alcohol) reduce reaction times compared to acetic acid, likely by stabilizing intermediates .
- Hydroxyl-substituted pyridine derivatives accelerate condensation due to enhanced nucleophilicity, but this effect is absent in the target compound’s 4-chloroaniline precursor .
Biological Activity
5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chlorophenyl group which is often associated with enhanced biological activity in various compounds.
Biological Activity Overview
The biological activity of 5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione has been explored in several studies, primarily focusing on its anticancer properties.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value indicating potent activity against MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.
- HepG2 (Liver Cancer) : Similar cytotoxic effects were observed in HepG2 cells, with the compound inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 7.56 | Induces apoptosis via Bax/Bcl-2 ratio modulation |
| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |
The mechanisms through which 5-{[(4-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione exerts its biological effects include:
- Apoptosis Induction : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for preventing cancer cell proliferation.
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting tumor growth in animal models, further supporting its anticancer properties.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Case Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptotic markers.
- The study reported a significant increase in caspase 3 and caspase 9 levels post-treatment, indicating activation of the intrinsic apoptotic pathway.
-
HepG2 Cell Line Analysis :
- A comparative study with standard chemotherapeutic agents revealed that the compound's efficacy was comparable to that of established drugs like 5-Fluorouracil.
- Flow cytometry analysis demonstrated that treatment led to a substantial increase in the sub-G1 population, indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
